molecular formula C5H7NO2 B13951017 Dimethyl-5-oxazolone CAS No. 89323-90-0

Dimethyl-5-oxazolone

Katalognummer: B13951017
CAS-Nummer: 89323-90-0
Molekulargewicht: 113.11 g/mol
InChI-Schlüssel: SNDSTONKOZQHGP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl-5-oxazolone is a heterocyclic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the oxazolone family, which is known for its diverse biological and chemical properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl-5-oxazolone can be synthesized through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines, which can then be oxidized to oxazolones using commercial manganese dioxide .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of flow chemistry techniques. This method allows for the continuous production of the compound, improving efficiency and safety. The use of packed reactors containing commercial manganese dioxide facilitates the oxidative aromatization of oxazolines to oxazolones .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl-5-oxazolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.

    Reduction: Common reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions include various oxazolone derivatives, which can be further functionalized for specific applications .

Wirkmechanismus

The mechanism of action of dimethyl-5-oxazolone involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the oxazolone ring, which can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and material science .

Eigenschaften

CAS-Nummer

89323-90-0

Molekularformel

C5H7NO2

Molekulargewicht

113.11 g/mol

IUPAC-Name

2,4-dimethyl-2H-1,3-oxazol-5-one

InChI

InChI=1S/C5H7NO2/c1-3-5(7)8-4(2)6-3/h4H,1-2H3

InChI-Schlüssel

SNDSTONKOZQHGP-UHFFFAOYSA-N

Kanonische SMILES

CC1N=C(C(=O)O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.